Methyl 2-amino-5-chloro-4-fluorobenzoate
Overview
Description
Methyl 2-amino-5-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 . The IUPAC name for this compound is methyl 2-amino-5-chloro-4-fluorobenzoate .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-5-chloro-4-fluorobenzoate is 1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 . The InChI key is YMJYSMHGAYKYQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-amino-5-chloro-4-fluorobenzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Optimization of Synthesis Routes
The synthesis of related compounds, such as Methyl 2-amino-5-fluorobenzoate, has been optimized through a series of reactions, including nitrification, esterification, and hydronation. This optimization process identified the most efficient synthesis route, resulting in a high yield of 81%, highlighting the potential for efficient production of similar compounds (Yin Jian-zhong, 2010).
Herbicidal Applications
The compound 3-Chloro-4-fluorobenzoylthiourea, synthesized from a precursor closely related to Methyl 2-amino-5-chloro-4-fluorobenzoate, demonstrated good herbicidal activity. This suggests that modifications of the methyl 2-amino-5-chloro-4-fluorobenzoate structure could lead to effective herbicides (Liu Chang-chun, 2006).
Fluorophore Development for Bioimaging
A fluorogenic chemosensor synthesized from components structurally similar to Methyl 2-amino-5-chloro-4-fluorobenzoate exhibited high selectivity and sensitivity toward Al3+ ions, demonstrating the potential for bioimaging applications. This sensor's ability to detect Al3+ ions at parts per billion levels with a large Stokes shift suggests its utility in biological and environmental monitoring (Xingpei Ye et al., 2014).
Anticancer Prodrug Development
The modification of 2-(4-aminophenyl)benzothiazoles through fluorine substitution, similar to the structure of Methyl 2-amino-5-chloro-4-fluorobenzoate, has led to the development of water-soluble, chemically stable prodrugs. These prodrugs show potent antitumor properties in vitro and in vivo, highlighting the potential for developing new anticancer therapies (T. Bradshaw et al., 2002).
Novel Synthesis Applications
Innovative synthetic methodologies utilizing Methyl 2-amino-5-chloro-4-fluorobenzoate or its derivatives have been developed for various applications. For example, the synthesis of novel fluorine-containing thiadiazolotriazinones demonstrated potential antibacterial properties, underscoring the broader applicability of this compound in synthesizing biologically active molecules (B. S. Holla et al., 2003).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific information on the targets and mode of action of Methyl 2-amino-5-chloro-4-fluorobenzoate, it is difficult to summarize the affected biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Methyl 2-amino-5-chloro-4-fluorobenzoate’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Methyl 2-amino-5-chloro-4-fluorobenzoate . For instance, factors such as temperature and pH could affect the compound’s stability and its interaction with targets.
properties
IUPAC Name |
methyl 2-amino-5-chloro-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJYSMHGAYKYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chloro-4-fluorobenzoate | |
CAS RN |
936540-27-1 | |
Record name | methyl 2-amino-5-chloro-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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